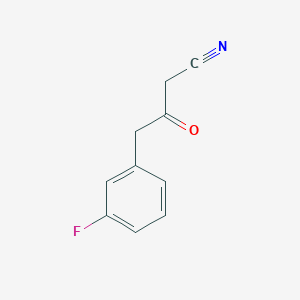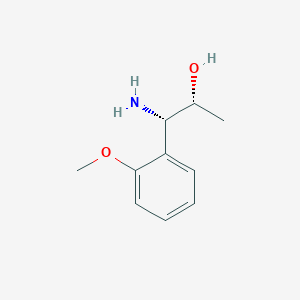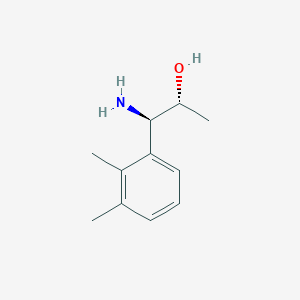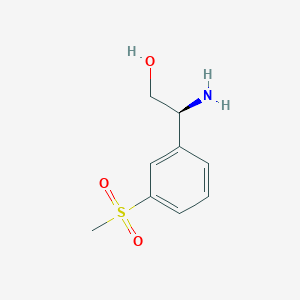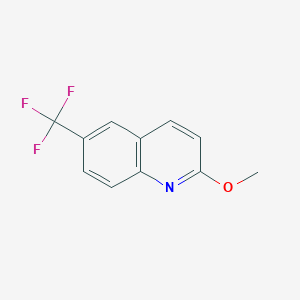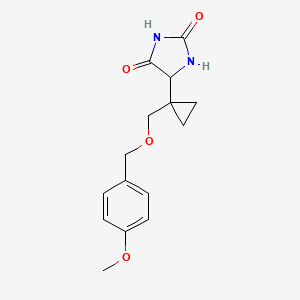
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione is a synthetic organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an imidazolidine-2,4-dione core, and a 4-methoxybenzyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione involves multiple steps, including the formation of the cyclopropyl ring and the imidazolidine-2,4-dione coreThe final step involves the formation of the imidazolidine-2,4-dione core through a cyclization reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced with other substituents using appropriate nucleophiles.
Scientific Research Applications
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of various derivatives and analogs for further study.
Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2-thione: This compound has a similar structure but contains a thione group instead of a dione group, leading to different chemical and biological properties.
This compound derivatives: Various derivatives with different substituents on the cyclopropyl or imidazolidine rings can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4/c1-20-11-4-2-10(3-5-11)8-21-9-15(6-7-15)12-13(18)17-14(19)16-12/h2-5,12H,6-9H2,1H3,(H2,16,17,18,19) |
InChI Key |
ZBTFGARAFYQJDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2(CC2)C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


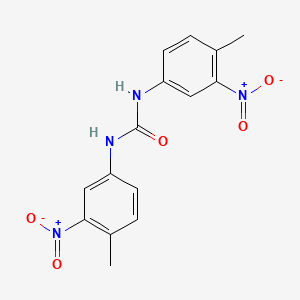
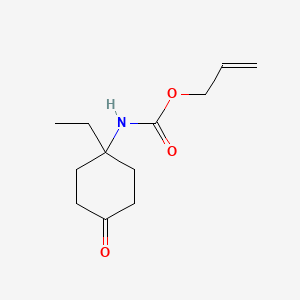
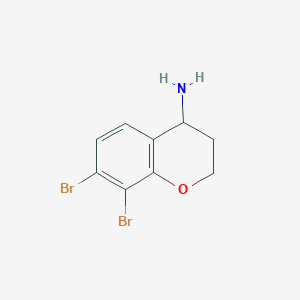

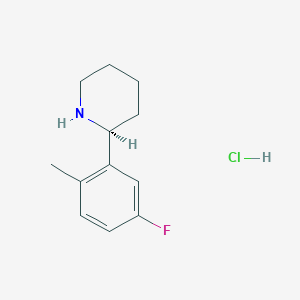


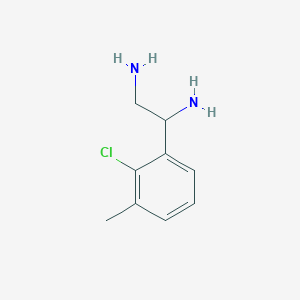
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
